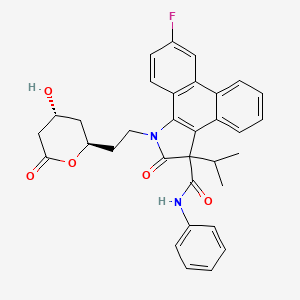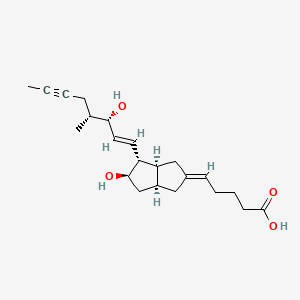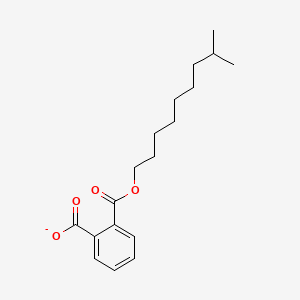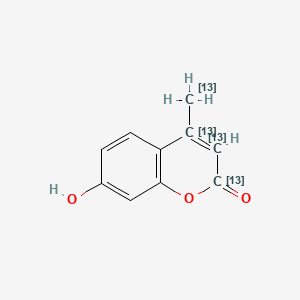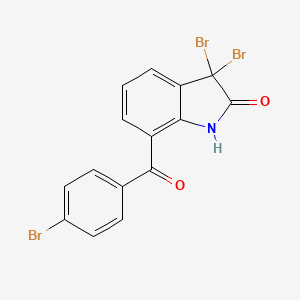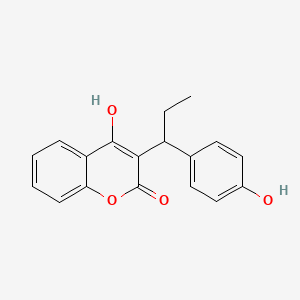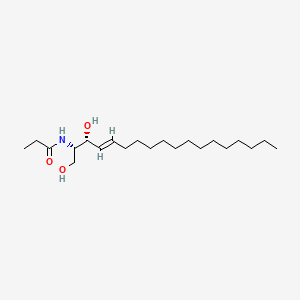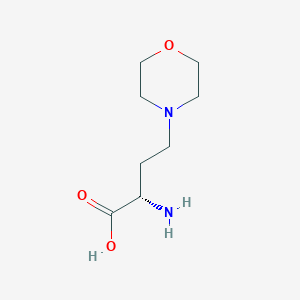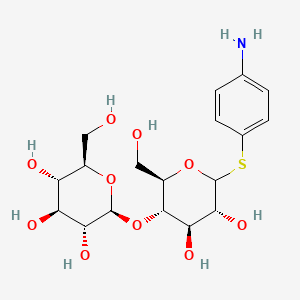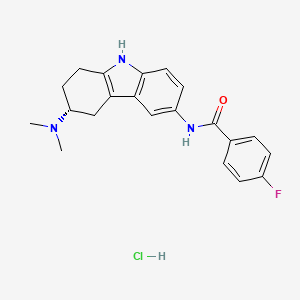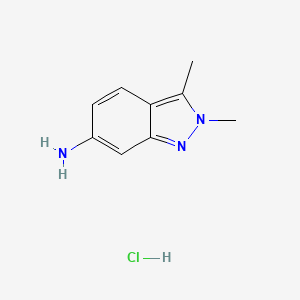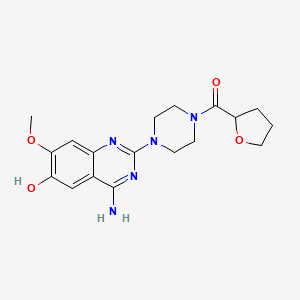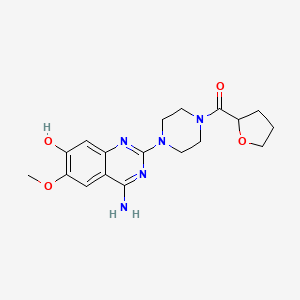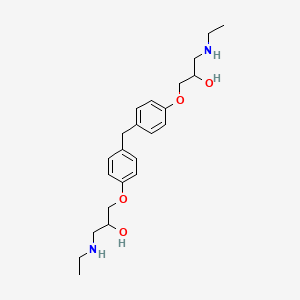
Bisoprolol EP Impurity C
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 3,3’-((Methylenebis(4,1-phenylene))bis(oxy))bis(1-(ethylamino)propan-2-ol) involves several steps. One common synthetic route includes the reduction of a 1,3-diesters compound using sodium borohydride in methanol, followed by tosylation with para-toluene sulfonyl chloride and triethylamine in dichloromethane. The resulting compound is then reacted with isopropylamine to produce the desired product . This method is useful for generating related compounds and analogues of Bisoprolol .
化学反应分析
3,3’-((Methylenebis(4,1-phenylene))bis(oxy))bis(1-(ethylamino)propan-2-ol) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly involving the amino and hydroxyl groups.
Common reagents used in these reactions include sodium borohydride, para-toluene sulfonyl chloride, and triethylamine . The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
3,3’-((Methylenebis(4,1-phenylene))bis(oxy))bis(1-(ethylamino)propan-2-ol) has several scientific research applications:
Biology: The compound’s structural properties make it useful for studying interactions with biological molecules.
作用机制
The mechanism of action of 3,3’-((Methylenebis(4,1-phenylene))bis(oxy))bis(1-(ethylamino)propan-2-ol) involves its interaction with β-adrenergic receptors. As a related compound to Bisoprolol, it selectively blocks β1-adrenergic receptors, which are primarily located in the heart and kidneys . This blocking action inhibits the effects of endogenous catecholamines like epinephrine and norepinephrine, leading to a decrease in heart rate and blood pressure .
相似化合物的比较
3,3’-((Methylenebis(4,1-phenylene))bis(oxy))bis(1-(ethylamino)propan-2-ol) can be compared with other similar compounds, such as:
3,3’-((Methylenebis(4,1-phenylene))bis(oxy))bis(1-(isopropylamino)propan-2-ol): This compound is another impurity in Bisoprolol synthesis and has similar structural properties.
3,3’-(((Oxybis(methylene))bis(4,1-phenylene))bis(oxy))bis(1-(isopropylamino)propan-2-ol): Another related compound with slight variations in its structure.
The uniqueness of 3,3’-((Methylenebis(4,1-phenylene))bis(oxy))bis(1-(ethylamino)propan-2-ol) lies in its specific structural configuration and its role as an impurity in the synthesis of Bisoprolol .
属性
IUPAC Name |
1-(ethylamino)-3-[4-[[4-[3-(ethylamino)-2-hydroxypropoxy]phenyl]methyl]phenoxy]propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N2O4/c1-3-24-14-20(26)16-28-22-9-5-18(6-10-22)13-19-7-11-23(12-8-19)29-17-21(27)15-25-4-2/h5-12,20-21,24-27H,3-4,13-17H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWEWDYCKMBVUTR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(COC1=CC=C(C=C1)CC2=CC=C(C=C2)OCC(CNCC)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
